molecular formula C8H8ClN3 B8421303 1-(Azidomethyl)-2-chloro-3-methylbenzene

1-(Azidomethyl)-2-chloro-3-methylbenzene

Cat. No. B8421303
M. Wt: 181.62 g/mol
InChI Key: RFKLIDRJIPGBCE-UHFFFAOYSA-N
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Patent
US07884244B2

Procedure details

1-Azidomethyl-2-chloro-3-methyl-benzene (2.99 g, 16.50 mmol) was dissolved in THF:H2O (3:1), triphenyl phosphine (4.40 g, 16.78 mmol) was added, followed by KOH (923 mg, 16.45 mmol) and the resulting mixture was stirred for 14 hours. The reaction mixture was then diluted with H2O, slowly acidified with HCl and the resulting aqueous layer was washed with Et2O (3×50 mL). The aqueous layer was then basified with NaOH (pH 14), extracted with Et2O (3×100 mL). The combined organic phases were washed with H2O (1×50 mL) and brine (1×50 mL), then dried over K2CO3 and concentrated to give the title amine.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
923 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:6]=1[Cl:12])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH-].[K+].Cl>C1COCC1.O.O>[Cl:12][C:6]1[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][NH2:1] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
2.99 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C(=CC=C1)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
923 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting aqueous layer was washed with Et2O (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (1×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(CN)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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